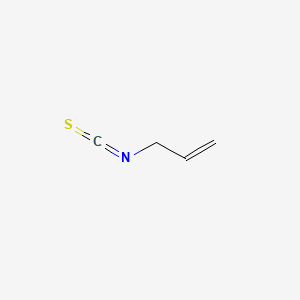

Allyl isothiocyanate

概述

描述

Allyl isothiocyanate (AITC) is a sulfur-containing volatile compound derived from the enzymatic hydrolysis of glucosinolates, primarily sinigrin, in plants of the Brassicaceae family, such as mustard, cabbage, and horseradish . It is responsible for the pungent aroma of these plants and is widely utilized as a food additive and flavoring agent . Beyond its sensory role, AITC exhibits significant bioactivity, including antimicrobial, antifungal, and anticancer properties . Studies highlight its dual role as both a cytotoxic agent at high doses and a chemopreventive compound at dietary levels, modulating xenobiotic-metabolizing enzymes like cytochrome P450 and phase II detoxification pathways .

准备方法

Synthetic Routes and Reaction Conditions: Allyl isothiocyanate can be synthesized through the reaction of allyl chloride with potassium thiocyanate . The reaction proceeds as follows:

CH2=CHCH2Cl+KSCN→CH2=CHCH2NCS+KCl

Another method involves the isomerization of allyl thiocyanate to this compound :

CH2=CHCH2SCN→CH2=CHCH2NCS

Industrial Production Methods: Commercially, this compound is produced by the reaction of allyl chloride and potassium thiocyanate . This method is efficient and yields a high purity product. Additionally, this compound can be liberated by the dry distillation of mustard seeds, where the enzyme myrosinase acts on the glucosinolate sinigrin to produce the compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, forming various oxidation products.

Reduction: Reduction of this compound can lead to the formation of allylamine.

Substitution: this compound can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.

Major Products Formed:

Oxidation: Products include various oxidized derivatives of this compound.

Reduction: Allylamine is a major product.

Substitution: Products depend on the nucleophile used, such as thioureas when reacting with amines.

科学研究应用

Agricultural Applications

Biofumigant Properties

AITC is recognized for its effectiveness as a biofumigant, particularly in controlling soil-borne pathogens. Its application has been shown to significantly reduce populations of nematodes and fungi in agricultural settings. For instance, a study indicated that AITC-treated potato plants exhibited yields 100% higher than untreated controls due to its efficacy against eelworms .

Pesticidal Effects

As a natural pesticide, AITC demonstrates broad-spectrum antimicrobial activity. It has been employed to manage various agricultural pests, including bacteria and fungi. Research highlights its ability to inhibit the growth of pathogens such as Botrytis cinerea and Fusarium spp., making it a valuable tool for sustainable agriculture .

| Application | Target Organism | Effectiveness |

|---|---|---|

| Biofumigation | Soil-borne fungi | 100% yield increase |

| Pest control | Eelworms | Significant reduction |

| Antimicrobial agent | Botrytis cinerea | Growth inhibition |

Medical Applications

Anticancer Properties

AITC has been extensively studied for its anticancer potential. It induces apoptosis in cancer cells through various mechanisms, including the activation of the Sirt1/AMPK pathway and inhibition of the NF-κB pathway. Notably, AITC has shown promising results against non-small cell lung cancer (NSCLC) by inducing replication stress and cell cycle arrest .

Anti-inflammatory Effects

Recent studies have demonstrated that AITC can ameliorate conditions such as nonalcoholic fatty liver disease (NAFLD) by reducing hepatic steatosis and inflammation. This effect is mediated through its action on specific signaling pathways that regulate lipid metabolism and inflammatory responses .

| Medical Application | Mechanism | Outcome |

|---|---|---|

| Anticancer | Induces apoptosis via MAPK pathway | Reduced tumor cell viability |

| Anti-inflammatory | Activates Sirt1/AMPK pathway | Amelioration of NAFLD |

Food Preservation

Natural Preservative

AITC's antimicrobial properties make it an effective natural preservative in food products. It inhibits the growth of spoilage organisms and pathogens, thereby extending shelf life. Studies have shown that incorporating AITC into food packaging materials can significantly reduce microbial contamination .

Flavoring Agent

In addition to its preservative qualities, AITC is used as a flavoring agent in various culinary applications. Its pungent flavor profile enhances the sensory attributes of foods while providing health benefits associated with its bioactive properties .

| Food Application | Function | Effectiveness |

|---|---|---|

| Natural preservative | Inhibits spoilage organisms | Prolonged shelf life |

| Flavoring agent | Enhances taste | Improved sensory experience |

Innovative Research Applications

Recent innovations have explored the use of AITC in biodegradable packaging materials, where it serves as an antimicrobial agent to enhance food safety without compromising environmental sustainability. Research indicates that combining AITC with other natural compounds can create effective antimicrobial films for food packaging .

Case Studies

-

Agricultural Yield Improvement

- In a field trial conducted by Ellenby (1945), potato plants treated with AITC showed a remarkable increase in yield compared to untreated controls due to effective nematode management.

- Cancer Treatment Research

- Food Safety Enhancement

作用机制

Allyl isothiocyanate exerts its effects through various molecular targets and pathways. It modulates cell signaling pathways related to oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion, and metastasis . The compound interacts with TRPA1 and TRPV1 ion channels, leading to its pungent and lachrymatory effects . Additionally, it depletes glutathione and upregulates defense-related mechanisms such as the regulation of stomatal aperture .

相似化合物的比较

Comparison with Structural Analogs: Volatile Isothiocyanates

Phenyl Ethyl Isothiocyanate (PEITC) and Benzyl Isothiocyanate (BITC)

AITC, PEITC, and BITC are major isothiocyanates in cruciferous vegetables, differing in their alkyl side chains. In white cabbage cultivars, PEITC dominates in certain varieties (e.g., "Bravo": 1382.36 µg/L), while BITC peaks in others ("Ogulinski": 1507.64 µg/L). AITC, critical for fresh cabbage flavor, reaches its highest concentration in the "Cepinski" cultivar (1009.26 µg/L) .

Table 1: Volatile Isothiocyanate Content in Cabbage Cultivars (µg/L)

| Compound | Bravo | Cepinski | Varaždinski | Ogulinski |

|---|---|---|---|---|

| Phenyl Ethyl Isothiocyanate | 1382.36 | 1056.69 | 1050.93 | – |

| Benzyl Isothiocyanate | 403.96 | – | 868.10 | 1507.64 |

| Allyl Isothiocyanate | 311.44 | 1009.26 | 66.55 | – |

Methyl Isothiocyanate (MITC) and Phenethyl Isothiocyanate

MITC, a simpler analog, is less potent in chemoprevention compared to AITC and PEITC. PEITC specifically induces apoptosis in cancer cells via ROS generation, while AITC’s allyl group enhances reactivity with thiols, contributing to broader antimicrobial effects .

Functional Comparisons: Antifungal and Chemopreventive Activity

Antifungal Activity Against Phytopathogens

AITC demonstrates superior antifungal activity compared to cis-asarone and other essential oil components. At 28 mg/L air, AITC inhibits Phytophthora cactorum by 100%, outperforming cis-asarone (86.5% at 14 mg/L) .

Table 2: Antifungal Efficacy of AITC vs. Cis-Asarone

| Compound | P. cactorum Inhibition (%) | C. parasitica Inhibition (%) |

|---|---|---|

| AITC | 100 (28 mg/L) | Moderate |

| Cis-Asarone | 86.5 (14 mg/L) | High |

Chemopreventive Mechanisms

AITC and sulforaphane (from broccoli) both induce phase II detoxification enzymes, but AITC uniquely inhibits cytochrome P450 isoforms, reducing carcinogen activation. PEITC, however, shows higher specificity in targeting lung and liver cancer models .

Sensory and Pungency Profiles

AITC is the primary pungency inducer in mustard, with sensory intensity directly correlating with its concentration. HPLC analysis of mustard products reveals a linear relationship between AITC content (0.1–1.2 mg/g) and perceived pungency, enabling its use as a chemical marker for quality control . In contrast, 1-butyl isothiocyanate and 3-(methylthio)propyl isothiocyanate contribute to off-odors in radish but lack AITC’s desirable sharpness .

Concentration-Dependent Effects

AITC exhibits dual effects based on concentration:

生物活性

Allyl isothiocyanate (AITC) is a bioactive compound primarily found in cruciferous vegetables such as mustard, horseradish, and wasabi. It has garnered attention for its diverse biological activities, particularly its anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of AITC, supported by research findings, data tables, and case studies.

Anticancer Activity

AITC exhibits significant anticancer properties across various cancer types. Its mechanisms of action include cell cycle arrest, apoptosis induction, and DNA damage.

- Cell Cycle Arrest : AITC has been shown to induce mitotic arrest in bladder cancer cells by binding to tubulin proteins, leading to increased ubiquitination and degradation of α- and β-tubulin . In studies involving non-small cell lung cancer (NSCLC) cells, AITC induced replication stress and S/G2/M phase arrest, contributing to its cytotoxic effects .

- Apoptosis Induction : AITC promotes apoptosis through mitochondrial pathways. In human breast cancer MCF-7 cells, it caused DNA condensation and fragmentation, indicating apoptotic cell death . The compound also increased TUNEL-positive cells in bladder cancer models, demonstrating its ability to trigger programmed cell death .

- DNA Damage : Research indicates that AITC induces DNA damage in various cancer cell lines. For instance, it caused significant DNA damage in MCF-7 cells while impairing DNA repair mechanisms by altering the expression of key proteins involved in DNA damage response .

Case Studies

- Bladder Cancer : In a study involving human bladder cancer cell lines (UM-UC-3, UM-UC-6, T24), AITC treatment led to a notable increase in cells arrested at the G2/M phase and a corresponding rise in apoptotic cells .

- Lung Cancer : AITC was shown to sensitize NSCLC cells to radiation therapy by inducing S/G2/M phase arrest and enhancing the efficacy of chemotherapeutic agents .

Antimicrobial Activity

AITC also demonstrates potent antimicrobial effects against various pathogens. It has been effective against antibiotic-resistant bacteria such as Escherichia coli and Listeria monocytogenes.

AITC's antimicrobial activity is attributed to its ability to increase the expression of antimicrobial peptides (AMPs) in model organisms like Drosophila melanogaster. These AMPs play a crucial role in the innate immune response by targeting microbial membranes and disrupting their integrity .

Research Findings

- A study highlighted that AITC enhances AMP levels following oral bacterial infections in fruit flies, suggesting its potential as an alternative therapy for bacterial infections .

Anti-inflammatory Effects

AITC possesses anti-inflammatory properties that contribute to its overall health benefits. It has been shown to reduce inflammation markers in various experimental models.

Mechanisms

- Inhibition of Pro-inflammatory Cytokines : AITC can downregulate the production of pro-inflammatory cytokines, thus mitigating inflammatory responses in tissues.

- Oxidative Stress Reduction : By acting as an antioxidant, AITC helps reduce oxidative stress, which is often linked to chronic inflammatory conditions.

Summary of Biological Activities

化学反应分析

Nucleophilic Reactions with Amino Acids and Peptides

AITC acts as a strong electrophile, reacting with nucleophiles such as amino acids, peptides, and water. Key reactions include:

Formation of N-Allylthiocarbamoyl Adducts

In aqueous solutions, AITC reacts with alanine , glycine , and oligopeptides (e.g., di- and tripeptides) to form N-allylthiocarbamoyl (ATC) derivatives :

-

ATC-amino acids : Primary adducts like ATC-glycine and ATC-alanine form via nucleophilic attack of the amino group on the isothiocyanate carbon.

-

ATC-peptides : Similar reactions occur with peptides, producing ATC-oligopeptides.

Transformation to 3-Allyl-2-Thiohydantoins

ATC-amino acids undergo cyclization to form 3-allyl-2-thiohydantoins (e.g., 3-allyl-2-thiohydantoin from ATC-glycine) . Peptides may also undergo cleavage to release these cyclic products.

pH-Dependent Reaction Rates

Reaction kinetics vary with pH:

-

Addition rates increase proportionally with OH⁻ concentration, favoring higher pH .

-

Cleavage rates of ATC-peptides are influenced by steric hindrance and electrical effects, particularly at pH 8 and 10 .

-

Formation of thiohydantoins is controlled by H₃O⁺ concentration, with slower rates under acidic conditions .

| Nucleophile | pH | Reaction Rate Coefficient (k₁′ × 10⁵/s⁻¹) | Primary Reaction Rate (k₂′ × 10³/M⁻¹s⁻¹) |

|---|---|---|---|

| H₂O/OH⁻ | 6 | 0.30 ± 0.02 | - |

| 8 | 0.21 ± 0.01 | - | |

| 10 | 1.64 ± 0.08 | - | |

| Glycine (NH₂) | 6 | 0.17 ± 0.03 | 0.0050 ± 0.0005 |

| 8 | 0.7 ± 0.1 | 0.381 ± 0.003 | |

| 10 | 6.4 ± 0.5 | 6.1 ± 0.3 | |

| Alanine (NH₂) | 6 | 0.05 ± 0.03 | 0.0034 ± 0.0001 |

| 8 | 0.13 ± 0.03 | 0.508 ± 0.005 | |

| 10 | 4.5 ± 0.5 | 13.1 ± 0.5 |

Table adapted from Cejpek et al. (2000) .

Hydrolysis and Decomposition Pathways

AITC undergoes hydrolysis under alkaline conditions to form allylamine (CH₂=CHCH₂NH₂) and carbonyl sulfide . Additionally, aqueous nucleophiles (e.g., water, ammonia) can decompose AITC to allylthiourea (ATU) and diallylthiourea , particularly in alkaline media .

Reaction Mechanism Insights

The cleavage of ATC-peptides in alkaline solutions differs from the Edman degradation mechanism, involving hydroxide-mediated cleavage rather than acid-catalyzed pathways .

常见问题

Basic Research Questions

Q. What safety protocols are critical when handling AITC in laboratory settings?

AITC poses significant hazards, including acute toxicity (oral, dermal, inhalation), skin/respiratory sensitization, and aquatic toxicity . Researchers must:

- Use personal protective equipment (PPE): nitrile gloves, goggles, and fume hoods to prevent exposure.

- Store AITC away from heat and incompatible substances (e.g., oxidizing agents).

- Follow disposal guidelines for hazardous waste, particularly due to its aquatic toxicity (Chronic Hazard Category 1) .

- Note that IFRA guidelines currently recommend against its use in fragrances due to insufficient safety data, highlighting the need for rigorous risk assessments in experimental designs .

Q. Which analytical methods are most reliable for quantifying AITC purity and stability in formulations?

Standard methods include:

- Gas chromatography (GC) with flame ionization detection (FID) to monitor impurities (e.g., allyl thiocyanate) and batch consistency .

- Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) to verify structural integrity and detect degradation products like diallylthiourea .

- UV-Vis spectroscopy for tracking stability in corn oil matrices, with recoveries >99% under controlled storage conditions .

Q. How does AITC modulate neurobiological pathways in cognitive function studies?

In rodent models, AITC enhances acetylcholine levels, a neurotransmitter critical for memory and learning. Methodologies include:

- Administering AITC via oral gavage (e.g., 25–400 mg/kg doses) and measuring acetylcholinesterase activity in brain tissue .

- Behavioral assays (e.g., Morris water maze) to assess cognitive improvements, though human extrapolation requires further validation .

Advanced Research Questions

Q. What experimental design considerations are essential for studying AITC’s chemopreventive effects in cancer models?

- Model selection : Use in vitro (e.g., glioblastoma GBM8401/luc2 cells) and in vivo (e.g., F344/N rat carcinogenesis bioassays) systems to evaluate apoptosis induction and tumor suppression .

- Dosage optimization : Chronic studies employ corn oil-based formulations (0.05–0.5% v/v) to ensure stability and bioavailability .

- Molecular endpoints : Assess Nrf2 activation, lysine acetylation/methylation marks, and downregulation of pro-inflammatory markers (e.g., VCAM-1) .

Q. How does AITC’s stability in aqueous solutions influence its experimental applications, and what decomposition products arise?

AITC degrades in pH-dependent pathways:

- In alkaline conditions (pH 8), major products include allylamine, diallylthiourea, and carbon disulfide.

- Acidic/buffered solutions (pH 4–6) yield allyl mercaptan and diallyl sulfide .

- Methodological mitigation : Use HPLC or GLC to track degradation kinetics. Stabilize AITC in anhydrous solvents (e.g., corn oil) and avoid prolonged exposure to heat (>36°C) .

Q. How should researchers address contradictions in carcinogenicity risk assessments of AITC?

- Animal data : NTP studies report clear evidence of carcinogenicity in rats (forestomach tumors) but no evidence in mice .

- Human extrapolation : IARC classifies AITC as Group 3 (“not classifiable”) due to absent epidemiological data. Prioritize mechanistic studies on species-specific metabolic pathways (e.g., glutathione conjugation) and dose-response relationships .

Q. What methodologies enable comparative analysis of AITC’s bioactivity against other isothiocyanates (ITCs)?

- Antimicrobial assays : Compare minimum inhibitory concentrations (MICs) against pathogens (e.g., AITC vs. phenethyl ITC) using broth microdilution .

- Anticancer profiling : Use flow cytometry to contrast apoptosis induction (e.g., AITC’s high efficacy in melanoma vs. 3-methyl-2-butyl ITC’s moderate activity) .

- Structure-activity relationships (SAR) : Correlate thiocyanate group geometry (e.g., linear SCN in AITC) with ionization potential and reactivity via DFT calculations .

Q. What molecular targets validate AITC’s therapeutic potential in malignant melanoma models?

- In vitro : AITC modulates lysine acetylation/methylation, altering histone deacetylase (HDAC) activity and chromatin remodeling .

- In vivo : Xenograft models show reduced tumor growth via Nrf2-mediated antioxidant responses and downregulation of PI3K/Akt pathways .

- Dosage : Optimize topical or intraperitoneal delivery to bypass systemic toxicity (e.g., LD₅₀ of 200 mg/kg in rats) .

属性

IUPAC Name |

3-isothiocyanatoprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS/c1-2-3-5-4-6/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJBYZNEUISWFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NS, Array | |

| Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2367 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020047 | |

| Record name | Allyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Allyl isothiocyanate, stabilized appears as a colorless to pale-yellow oily liquid with an irritating odor. Flash point 135 °F. Boiling point 300 °F. Poisonous by ingestion and skin absorption. Emits toxic fumes when heated to high temperature. Insoluble in water and slightly denser than water. Hence sinks in water. Used to make other chemicals and as a fumigant., Liquid, Colorless or pale yellow, very refractive liquid; very pungent, irritating odor; [Merck Index], COLOURLESS-TO-PALE-YELLOW OILY LIQUID WITH PUNGENT ODOUR., Colourless or pale yellow liquid; Very pungent, irritating aroma | |

| Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2367 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propene, 3-isothiocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl isothiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Allyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005843 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Allyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1551/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

304 °F at 760 mmHg (NTP, 1992), 152 °C, 150.00 to 152.00 °C. @ 760.00 mm Hg, 148-154 °C | |

| Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2367 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005843 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

115 °F (NTP, 1992), [ChemIDplus] 46 °C, 115 °F (46 °C) (Closed Cup), 46 °C c.c. | |

| Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2367 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl isothiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 66 °F (NTP, 1992), In water, 2,000 mg/L at 20 °C, Very soluble in benzene, ethyl ether, ethanol, Miscible with alcohol and most organic solvents. One mL dissolves 8 mL 70% alcohol, SOLUBILITY IN ALCOHOL: 1:8 IN 80% ETHANOL; COMPLETELY MISCIBLE WITH ETHER, CHLOROFORM, AND BENZENE, Soluble in alcohol, ether, carbon disulfide, 2 mg/mL at 20 °C, Solubility in water: poor, Slightly soluble in water; Soluble in ether, Soluble (in ethanol) | |

| Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2367 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005843 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Allyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1551/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.0126 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0126 g/cu cm at 20 °C, Relative density (water = 1): 1.0, 1.013-1.020 | |

| Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2367 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Allyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1551/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.41 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.41 (Air = 1), Relative vapor density (air = 1): 3.4 | |

| Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2367 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

5 mmHg at 77.5 °F ; 10 mmHg at 100.9 °F (NTP, 1992), 3.7 [mmHg], VP: 10 mm Hg at 38.3 °C, 0.493 kPa at 20 °C (3.7 mm Hg at 30 °C), Vapor pressure, kPa at 20 °C: 0.493 | |

| Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2367 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl isothiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

In 1972, a food grade was available with the following specifications: 93% min purity; arsenic, 0.0003% max; lead, 0.001% max. It is also required to pass a test for phenol content | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to pale yellow, oily liquid | |

CAS No. |

57-06-7, 8007-40-7 | |

| Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2367 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl isothiocyanate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene, 3-isothiocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oils, mustard | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN34FX42G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005843 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-112 °F (NTP, 1992), -80 °C, -102.5 °C | |

| Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2367 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005843 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。